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molecular formula C6H5N3O B070325 1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde CAS No. 188998-04-1

1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde

Cat. No. B070325
M. Wt: 135.12 g/mol
InChI Key: DHEDMKADEUKAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302712

Procedure details

A mixture of acetic anhydride (3.68 ml) and formic acid (3 ml) was stirred at room temperature for 1 hour. The solution was cooled in an ice-bath and 1H-imidazo-[1,2-b]pyrazole (2.1 g) was added thereto. The mixture was stirred at room temperature for 1 hour. The reaction mixture was evaporated and the residue was subjected to column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (1:1) as an eluent. Fractions containing the object compound were combined and the solvent was evaporated to give 1-formyl-1H-imidazo[1,2-b]pyrazole (1.83 g). NMR (DMSO-d6, δ) : 6.20 and 6.28 (total 1H, each d, J=2Hz), 7.65-7.72 (1H, m), 7.71 (1H, d, J=2Hz), 7.87-7.92 (1H, m), 9.02 (1H, br s)
Quantity
3.68 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])C)(=O)C.[NH:8]1[C:15]2[N:11]([N:12]=[CH:13][CH:14]=2)[CH:10]=[CH:9]1>C(O)=O>[CH:5]([N:8]1[C:15]2[N:11]([N:12]=[CH:13][CH:14]=2)[CH:10]=[CH:9]1)=[O:7]

Inputs

Step One
Name
Quantity
3.68 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
N1C=CN2N=CC=C21

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice-bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
a mixture of n-hexane and ethyl acetate (1:1) as an eluent
ADDITION
Type
ADDITION
Details
Fractions containing the object compound
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)N1C=CN2N=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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